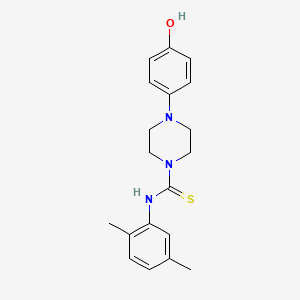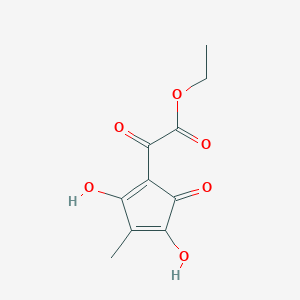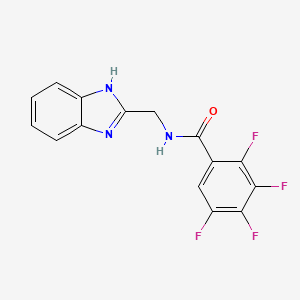![molecular formula C7H10N6O B11493206 [4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11493206.png)
[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group, a methoxy group, and a cyanamide group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of cyanamide with a suitable triazine derivative. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine and methanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The cyanamide group can participate in condensation reactions with other compounds, forming new chemical bonds and structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as water or dimethyl sulfoxide, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide: This compound has two dimethylamino groups instead of one, which can affect its reactivity and applications.
[4-(Dimethylamino)-6-chloro-1,3,5-triazin-2-yl]cyanamide: The presence of a chloro group instead of a methoxy group can lead to different chemical properties and reactivity.
Uniqueness
[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H10N6O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C7H10N6O/c1-13(2)6-10-5(9-4-8)11-7(12-6)14-3/h1-3H3,(H,9,10,11,12) |
InChI Key |
XYHOTYSUJGVPNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(propan-2-yl)-2-{4-[(4-sulfamoylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B11493129.png)
![N-(3'-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11493132.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzamide](/img/structure/B11493135.png)

![2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate](/img/structure/B11493141.png)

![2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B11493160.png)


![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}glutamic acid](/img/structure/B11493175.png)
![methyl 4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493177.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate](/img/structure/B11493183.png)

![2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11493226.png)
